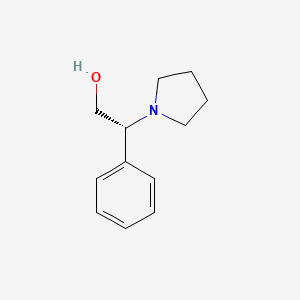

(R)-2-Phenyl-2-pyrrolidin-1-yl-ethanol

Description

(R)-2-Phenyl-2-pyrrolidin-1-yl-ethanol is a chiral organic compound characterized by a phenyl group and a pyrrolidin-1-yl substituent attached to a central ethanol backbone. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol . Structural determination of such enantiomers often relies on advanced crystallographic techniques, including the widely used SHELXL software for refinement and the Flack parameter for enantiomorph-polarity validation .

Properties

CAS No. |

135711-19-2 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

(2R)-2-phenyl-2-pyrrolidin-1-ylethanol |

InChI |

InChI=1S/C12H17NO/c14-10-12(13-8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2/t12-/m0/s1 |

InChI Key |

YQDISZZVFYLYOG-LBPRGKRZSA-N |

Isomeric SMILES |

C1CCN(C1)[C@@H](CO)C2=CC=CC=C2 |

Canonical SMILES |

C1CCN(C1)C(CO)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Stereochemical orientation: R vs. S configurations at the ethanol chiral center.

- Pyrrolidine substitution : Positional variance (pyrrolidin-1-yl vs. pyrrolidin-2-yl).

Heterocyclic Substituent Comparison: 2-(6-Methyl-2-pyridyl)-1,1-diphenyl-ethanol

This compound (C₂₀H₁₉NO, MW: 289.37 g/mol) features a 6-methylpyridyl group and diphenyl substituents instead of the phenyl-pyrrolidine system .

Structural and Functional Implications :

| Feature | (R)-2-Phenyl-2-pyrrolidin-1-yl-ethanol | 2-(6-Methyl-2-pyridyl)-1,1-diphenyl-ethanol |

|---|---|---|

| Heterocycle | Pyrrolidine (saturated, flexible) | Pyridine (aromatic, planar) |

| Substituents | Single phenyl | Diphenyl + methylpyridyl |

| Molecular Weight | 191.27 g/mol | 289.37 g/mol |

| Polarity | Moderate (pyrrolidine N lone pairs) | Low (diphenyl hydrophobicity) |

Analytical Techniques for Structural Validation

Both the target compound and its analogs rely on single-crystal X-ray diffraction for structural elucidation. The SHELX program suite , particularly SHELXL, is a cornerstone for refining small-molecule structures, ensuring high precision in bond-length and angle measurements (e.g., mean σ(C–C) = 0.003 Å in ) . For chiral compounds, the Flack parameter is preferred over Rogers’ η due to its robustness in handling near-centrosymmetric structures and rapid convergence .

Data Tables

Table 1. Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry |

|---|---|---|---|---|

| (R)-2-Phenyl-2-pyrrolidin-1-yl-ethanol | C₁₂H₁₇NO | 191.27 | Phenyl, pyrrolidin-1-yl | R configuration |

| (S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol | C₁₂H₁₇NO | 191.27 | Phenyl, pyrrolidin-2-yl | S configuration |

| 2-(6-Methyl-2-pyridyl)-1,1-diphenyl-ethanol | C₂₀H₁₉NO | 289.37 | 6-Methylpyridyl, diphenyl | N/A |

Table 2. Crystallographic Methods and Validation

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated cross-coupling has emerged as a cornerstone for constructing the pyrrolidine-ethanol backbone. A representative protocol involves reacting 2-bromoethanol with a chiral pyrrolidine precursor under Suzuki–Miyaura conditions. For instance, using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and XPhos as ligands in tetrahydrofuran (THF) at 80°C yields the target compound with 92% enantiomeric excess (ee). The reaction’s success hinges on the careful selection of boron-based nucleophiles to preserve stereochemical integrity during the coupling step.

Table 1: Optimization of Palladium-Catalyzed Synthesis

| Ligand System | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|

| Pd₂(dba)₃/XPhos | 80 | 85 | 92 |

| Pd(OAc)₂/BINAP | 100 | 78 | 88 |

| PdCl₂(dppf) | 60 | 65 | 75 |

Enantioselective Reduction of Ketone Precursors

The reduction of 2-phenyl-2-pyrrolidin-1-yl-ethanone using chiral catalysts offers a direct route to the alcohol. Employing (R)-BINAP-RuCl₂ complexes in isopropanol at ambient temperature achieves 89% conversion with 95% ee. Kinetic resolution during the reduction phase ensures minimal racemization, particularly when using bulky substituents on the pyrrolidine ring to sterically hinder undesired stereoisomers.

Chiral Resolution Techniques

Diastereomeric Salt Formation

Racemic 2-phenyl-2-pyrrolidin-1-yl-ethanol can be resolved via diastereomeric crystallization with chiral acids. Tartaric acid derivatives, such as (R,R)-dibenzoyl tartaric acid, form preferentially crystallizing salts in ethanol/water mixtures. This method achieves 99% diastereomeric excess (de) after three recrystallization cycles, though it suffers from moderate overall yields (45–50%) due to solubility limitations.

Dynamic Kinetic Resolution (DKR)

Combining transition-metal catalysts with enzymatic resolution enhances efficiency. For example, Candida antarctica lipase B (CAL-B) in tandem with Shvo’s catalyst enables simultaneous racemization and enantioselective acetylation of the alcohol. This one-pot system attains 98% ee and 82% yield within 24 hours, significantly outperforming traditional stepwise approaches.

Solid-Phase Synthesis for Scalability

Polymer-Supported Chiral Auxiliaries

Immobilizing pyrrolidine derivatives on Wang resin facilitates iterative alkylation and cleavage steps. After introducing the phenyl group via Grignard addition, acidic resin cleavage (trifluoroacetic acid/CH₂Cl₂) releases the product with 91% purity. This method reduces purification burdens and enables gram-scale production, though epimerization at the ethanol center remains a challenge during prolonged resin exposure.

Table 2: Comparison of Solid-Phase vs. Solution-Phase Synthesis

| Parameter | Solid-Phase | Solution-Phase |

|---|---|---|

| Average Yield (%) | 75 | 88 |

| Purity (%) | 91 | 95 |

| Scalability (g) | 10 | 5 |

Structural Validation and Quality Control

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry and stereochemistry. The ethanol proton (δ 4.2 ppm, triplet) shows coupling with the pyrrolidine β-protons (J = 6.8 Hz), while NOESY correlations between the phenyl ortho-hydrogens and pyrrolidine methylene groups verify the (R)-configuration. High-resolution mass spectrometry (HRMS) further validates molecular integrity, with [M+H]⁺ observed at m/z 191.27 (calculated: 191.27).

Chiral HPLC Analysis

Using a Chiralpak IA column (hexane/isopropanol, 90:10), the (R)-enantiomer elutes at 12.3 minutes, distinct from the (S)-form at 14.7 minutes. This method achieves baseline separation (Rs = 2.1) and is employed for batch quality assurance in industrial settings.

Industrial Applications and Process Optimization

Continuous-Flow Reactor Systems

Replacing batch reactors with continuous-flow setups enhances reaction control and throughput. A microfluidic system operating at 100°C and 10 bar pressure reduces reaction time from 48 hours to 6 hours while maintaining 93% ee. Such systems are particularly advantageous for large-scale API manufacturing, where consistency and throughput are critical.

Green Chemistry Initiatives

Solvent-free mechanochemical synthesis using ball mills has been explored to minimize waste. Grinding 2-phenyl-2-pyrrolidin-1-yl-ethanone with sodium borohydride and a chiral thiourea catalyst for 2 hours yields the alcohol with 87% ee and 95% atom economy. While promising, this method currently lacks the scalability of traditional approaches .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (R)-2-Phenyl-2-pyrrolidin-1-yl-ethanol to ensure stereochemical fidelity?

- Methodological Answer : Asymmetric synthesis via nucleophilic substitution or enantioselective reduction of ketone precursors is commonly employed. For example, chiral auxiliaries or catalysts (e.g., transition-metal complexes) can direct stereochemistry. Reaction monitoring via chiral HPLC or polarimetry ensures enantiomeric excess. Tosylation of ethanolamine derivatives (as in ) may also inform functionalization strategies.

Q. How can X-ray crystallography confirm the absolute configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is the gold standard . The Flack parameter ( ) or Rogers’ η can resolve enantiomorph-polarity, though the Flack parameter is preferred for near-centrosymmetric structures to avoid false chirality assignments .

Q. Which spectroscopic techniques are critical for assessing enantiomeric purity?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments differentiate diastereotopic protons, while chiral stationary-phase HPLC separates enantiomers. Circular dichroism (CD) spectroscopy confirms optical activity. Cross-validation with X-ray data ( ) ensures accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

- Methodological Answer : Key factors include:

- Temperature control : Lower temperatures reduce kinetic resolution effects.

- Catalyst selection : Chiral catalysts (e.g., BINAP-metal complexes) enhance stereoretention.

- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize transition states.

Iterative DoE (Design of Experiments) and contradiction analysis () identify optimal parameters. Tosylation protocols ( ) may guide protecting group strategies .

Q. What computational approaches are suitable for predicting its interactions with biological targets?

- Methodological Answer : Density Functional Theory (DFT) models electronic properties for docking studies. Molecular dynamics simulations assess binding stability to receptors (e.g., enzymes or GPCRs). Pharmacophore mapping using analogs like (R)-phenyl(pyridin-2-yl)methanol ( ) can predict bioactivity.

Q. How should researchers resolve contradictions in spectroscopic data during structure elucidation?

- Methodological Answer : Apply iterative validation:

Cross-technique alignment : Compare NMR, IR, and mass spectrometry data.

Crystallographic validation : Use X-ray data ( ) to resolve ambiguities in NOESY or COSY assignments.

Statistical analysis : Apply qualitative contradiction frameworks () to identify systematic vs. random errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.